Product packaging for 1-(3-Methyl-2-furyl)propan-1-one(Cat. No.:CAS No. 23747-34-4)

1-(3-Methyl-2-furyl)propan-1-one

Cat. No.: B3050121
CAS No.: 23747-34-4
M. Wt: 138.16 g/mol
InChI Key: VMZSEQYQURLQCV-UHFFFAOYSA-N
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Description

1-(3-Methyl-2-furyl)propan-1-one is a furan-based carbonyl compound that serves as a valuable synthetic intermediate and building block in organic chemistry research. Also known as 2-Methyl-3-propionylfuran, this compound features a ketone group adjacent to a methyl-substituted furan ring, a structure that is frequently explored in the development of novel synthetic methodologies . Furan derivatives are of significant interest in medicinal and flavor chemistry due to their prevalence in natural products and bioactive molecules; for instance, various substituted furans are integral to plant metabolites and have been isolated from natural sources, exhibiting a range of biological activities . Researchers utilize such compounds as key precursors in oxidative dearomatization and cyclization reactions to construct complex heterocyclic systems, a process analogous to the Paal-Knorr furan synthesis . In flavor science, structurally similar compounds like 1-(5-Methyl-2-furyl)propan-1-one are employed as flavoring agents, imparting green, hazelnut-like, and nutty notes to food products, and are used in categories such as bakery wares, confectionery, and alcoholic beverages . As a building block, this ketone offers researchers a versatile handle for further chemical modifications, including reactions at the carbonyl group or exploration of the furan ring's reactivity. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B3050121 1-(3-Methyl-2-furyl)propan-1-one CAS No. 23747-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylfuran-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O2/c1-3-7(9)8-6(2)4-5-10-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZSEQYQURLQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178419
Record name 1-(3-Methyl-2-furyl)propan-1-one
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Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23747-34-4
Record name 1-(3-Methyl-2-furanyl)-1-propanone
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Record name 1-(3-Methyl-2-furyl)propan-1-one
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Record name 1-(3-Methyl-2-furyl)propan-1-one
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Record name 1-(3-methyl-2-furyl)propan-1-one
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Synthetic Methodologies and Derivatization Strategies for 1 3 Methyl 2 Furyl Propan 1 One

Established Conventional Organic Synthesis Pathways to 1-(3-Methyl-2-furyl)propan-1-one

Conventional synthesis of this compound typically relies on the functionalization of a pre-formed furan (B31954) ring. The most direct and widely used method is the Friedel-Crafts acylation of 3-methylfuran (B129892).

The construction of multi-substituted furan rings often requires multi-step sequences to achieve the desired substitution pattern. vapourtec.com This is because direct functionalization of the furan ring can be challenging to control regioselectively. For instance, electrophilic substitution on furan preferentially occurs at the C2 and C5 positions. psu.edu To direct substitution to the C3 or C4 positions, or to differentiate between the C2 and C5 positions in a substituted furan, chemists have developed various strategies. psu.edu

One effective strategy involves the use of organosilyl groups as removable blocking groups. psu.edu For example, a silyl (B83357) group can be introduced at the C2 position to direct a subsequent electrophile to the C5 position. The silyl group can then be removed or replaced in a process known as ipso-substitution. psu.edu Keay and co-workers have demonstrated a comprehensive strategy for synthesizing a variety of polysubstituted furans by leveraging the properties of silyl groups, including their role as blocking groups and their ability to migrate. psu.edu

The synthesis of the key precursor, 3-methylfuran, can itself be a multi-step process. A common laboratory preparation involves the decarboxylation of 3-methyl-2-furoic acid. orgsyn.org This acid can be prepared via the saponification of its corresponding ester, methyl 3-methyl-2-furoate. orgsyn.org

Table 1: Example of a Multi-step Sequence for a Furan Precursor

Step Reaction Starting Material Product Reagents
1 Saponification Methyl 3-methyl-2-furoate 3-Methyl-2-furoic acid Aqueous Sodium Hydroxide

This table illustrates a typical laboratory-scale synthesis for the precursor 3-methylfuran. orgsyn.org

The most direct transformation to yield this compound is the Friedel-Crafts acylation of 3-methylfuran. rsc.orgorganic-chemistry.org This electrophilic aromatic substitution introduces the propionyl group onto the furan ring. The reaction is typically carried out by treating 3-methylfuran with an acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). rsc.orgyoutube.com The reaction preferentially occurs at the C2 position of 3-methylfuran, which is the most nucleophilic site adjacent to the methyl group, leading to the desired product. The resulting acylfuran is deactivated towards further substitution, which prevents polyacylation—a common issue in Friedel-Crafts alkylations. organic-chemistry.orgyoutube.com

Table 2: Typical Conditions for Friedel-Crafts Acylation of 3-Methylfuran

Acylating Agent Catalyst Solvent Key Features
Propionyl Chloride Aluminum Chloride (AlCl₃) Carbon Disulfide (CS₂) or Nitrobenzene Standard Lewis acid catalyst; reaction is highly regioselective for the C2 position. rsc.org
Propionic Anhydride Tin(IV) Chloride (SnCl₄) Dichloromethane Milder Lewis acid catalyst, can offer improved selectivity in some cases.

This table summarizes various reported conditions for Friedel-Crafts acylation, a key transformation for synthesizing acylfurans. rsc.orgorganic-chemistry.org

Biotransformational Approaches for Related Furan-Ketone Structures

Biotransformation utilizes microorganisms or isolated enzymes to perform chemical reactions, offering a green alternative to classical organic synthesis. While specific biotransformations for this compound are not widely reported, studies on related furan-containing structures demonstrate the potential of this approach.

Furan-containing chalcones, which are α,β-unsaturated ketones of the structure (2E)-1-(furan-yl)-3-(aryl)prop-2-en-1-one, are structurally related to this compound. nih.govnih.govresearchgate.net The hydrogenation of the carbon-carbon double bond in a chalcone (B49325) would yield the corresponding saturated propanone analogue. Microorganisms possess a vast array of reductase enzymes capable of such transformations. Many microbes have evolved pathways to metabolize furan derivatives, in part to detoxify naturally occurring or man-made furan compounds. nih.govnih.gov For example, some bacteria express furan aldehyde reductases to convert toxic furan aldehydes into less harmful furan alcohols. nih.gov It is plausible that similar enzymatic systems could be identified or engineered to selectively reduce the double bond of furan chalcones, providing a biocatalytic route to furan-propanone structures.

Enzymatic catalysis has been successfully applied to the synthesis and modification of furan-containing molecules. rug.nlchemrxiv.org A notable example is the use of Candida antarctica lipase (B570770) B (CALB), a robust and versatile enzyme, for the polymerization of furan-based monomers. rug.nlchemrxiv.org Studies have shown that CALB can catalyze the polycondensation of dimethyl 2,5-furandicarboxylate with various diols to produce bio-based polyesters. rug.nl This demonstrates that enzymes can effectively recognize and perform reactions on functional groups attached to a furan ring under mild conditions. rug.nl While this example involves esterification rather than ketone synthesis, it highlights the potential of enzymes like lipases to accommodate furan-based substrates, opening the door for future research into enzymatic synthesis of furan-ketones.

Table 3: Examples of Enzymatic Transformations on Furan Derivatives

Enzyme Substrate(s) Product Type Transformation
Candida antarctica Lipase B (CALB) Dimethyl furandicarboxylate isomers, Aliphatic diols Furanic-aliphatic polyesters Polycondensation

This table shows examples of enzymes capable of modifying furan-containing substrates, indicating the potential for biocatalytic synthesis. nih.govrug.nl

Novel Methodologies for Furanone Ring Formation and Functionalization

Modern organic synthesis has produced a wealth of novel methods for constructing and functionalizing furan and furanone rings, often employing transition-metal catalysis or domino reactions to build molecular complexity efficiently. organic-chemistry.orgacs.orgorganic-chemistry.org These advanced strategies offer alternatives to classical methods like Paal-Knorr or Feist-Benary syntheses.

Recent approaches include:

Gold-Catalyzed Cyclizations: Gold catalysts, such as (Ph₃P)AuCl-AgNTf₂, are highly effective in promoting the dehydrative cyclization of heteroatom-substituted propargylic alcohols to form furans, pyrroles, and thiophenes in high yields under mild, open-flask conditions. organic-chemistry.org

Domino Reactions: Base-promoted domino reactions between β-keto compounds and vinyl dichlorides provide a straightforward route to 2,3-disubstituted and 2,3,5-trisubstituted furans from readily available starting materials. organic-chemistry.org

Metal-Free Cycloisomerization: The cycloisomerization of allenic hydroxyketones to produce 3(2H)-furanones has been achieved in water without the need for any expensive metal catalysts, representing a significant advancement in green chemistry. organic-chemistry.org

Oxidative Cyclization: A copper-catalyzed oxidative cyclization of aryl ketones with styrenes, using DMSO as both solvent and oxidant, has been developed to synthesize multiaryl-substituted furans. organic-chemistry.org

Rearrangement Reactions: An extended Corey-Chaykovsky reaction has been utilized where β,β-disubstituted α,β-unsaturated ketones react with dimethylsulfonium methylide to form vinyloxiranes, which then spontaneously rearrange to yield unsymmetrically substituted furans. organic-chemistry.org

These novel methods provide powerful tools for accessing a wide diversity of substituted furanone structures that may not be easily accessible through traditional routes. mdpi.comnih.govnih.govnih.gov

Table 4: Overview of Selected Novel Synthetic Methods for Furans/Furanones

Method Catalyst / Reagent Starting Materials Key Feature
Dehydrative Cyclization Gold (Au) catalyst Substituted propargylic alcohols High efficiency and yields under mild conditions. organic-chemistry.org
Domino Reaction Base (e.g., t-BuOK) β-keto compounds, Vinyl dichlorides Builds complexity from simple precursors in one pot. organic-chemistry.org
Cycloisomerization None (in water) Allenic hydroxyketones Metal-free, environmentally friendly conditions. organic-chemistry.org

This table highlights some innovative and recent strategies for synthesizing the furan ring scaffold. organic-chemistry.orgorganic-chemistry.org

Catalytic Cyclization Reactions

Catalytic cyclization reactions offer a powerful tool for the synthesis of furan rings from acyclic precursors. A notable strategy involves the cycloisomerization of allenyl ketones, which can be catalyzed by various transition metals. nih.gov This method is highly efficient for assembling the furan ring, which is a crucial heterocyclic unit. nih.gov

For instance, gold(I) and platinum(II/IV) catalysts have been shown to be effective in promoting the cyclization of allenyl ketones to form substituted furans. nih.gov The mechanism often involves a metal-catalyzed tandfonline.comsemanticscholar.org-alkyl shift within the allenyl ketone intermediate, leading to the formation of highly substituted, including fully carbon-substituted, furans. nih.gov This approach demonstrates high functional group tolerance, allowing for the presence of methoxy, bromo, nitro, and cyano groups. nih.gov While not specific to an Ir(I) catalyst, these metal-catalyzed cyclizations represent a key strategy for forming the furan core.

Another relevant approach is the cycloisomerization of allenic hydroxyketones, which can proceed even in water without the need for expensive metal catalysts to yield 3(2H)-furanones. organic-chemistry.org Furthermore, γ-hydroxyalkynones can be cyclized using a gold(I) catalyst to produce substituted 3(2H)-furanones under mild conditions. organic-chemistry.org

Table 1: Comparison of Catalysts in Allenyl Ketone Cyclization nih.gov
CatalystConditionsYield of Furan Product
AuClDCE, 80 °C, 2hLow
AuCl3DCE, 80 °C, 2hLow
(Ph3P)AuCl/AgOTfDCE, 25 °C, 10 minNearly Quantitative
(Johnphos)AuCl/AgOTfDCE, 25 °C, 10 minNearly Quantitative
PtCl2 / PtCl4 / PdCl2DCE, 80 °C, 2hInefficient

Oxidative Furan Dearomatization and Subsequent Cyclization Pathways

Oxidative dearomatization of furans provides a versatile route to functionalized cyclic compounds. This strategy can be employed to transform furan-containing molecules into more complex structures. For example, a two-step procedure involving the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, followed by an acid-induced cyclization of the resulting (Z)-2-ene-1,4,7-triones, has been developed. nih.govnih.gov This cyclization is analogous to the Paal–Knorr furan synthesis, but in this case, it involves an unsaturated 1,4-diketone, leading to a formal shift of the double bond. nih.gov

Palladium(II)-catalyzed oxidative cyclization of furan-ynes is another powerful method. semanticscholar.org Mediated by lithium chloride, this process proceeds via a dearomatizing alkoxyalkenylation of the furan ring to yield polyfunctionalized spiro-dihydrofurans. semanticscholar.org The reaction likely involves chloropalladation of the alkyne, intramolecular dearomatizing alkenylation of the furan, and a final O-allylation step. semanticscholar.org

Photochemical and Electrochemical Synthetic Routes

Photochemical Routes: Photochemical reactions offer unique pathways for the synthesis and transformation of furanone structures, which are closely related to the furan core of the target compound. tandfonline.com For instance, the irradiation of certain furanones can lead to intramolecular photoadducts. Flow photochemistry has been utilized to efficiently convert 4-hydroxycyclobutenones into 5H-furanones. researchgate.netscilit.com This method is advantageous due to the use of inexpensive and readily available equipment. researchgate.net

Electrochemical Routes: Electrochemical synthesis provides a green and efficient alternative for generating furan derivatives. An electrochemical anodic synthesis method has been patented for producing 2(5H)-furanone from furfural (B47365) and hydrogen peroxide using graphite (B72142) electrodes. google.com This process is noted for its simplicity, enhanced safety, and elimination of metal-containing catalysts. google.com Additionally, the electrochemical dearomative cyclization of furan with silyl enol ethers has been reported as a method to create three-dimensional cyclic structures from simple aromatic compounds. researchgate.net Electrochemical methods have also been applied to the synthesis of dihydrobenzofurans through the coupling of alkenes with an electrochemically generated phenoxy cation. nih.gov

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound can be achieved by introducing various substituents on both the furan ring and the propanone side chain.

Strategies for Alkyl and Aryl Substitutions on the Furan and Propanone Moieties

Alkyl Substitutions: The alkylation of furan derivatives can be accomplished through methods like hydroxyalkylation/alkylation (HAA). The HAA of 2-methylfuran (B129897) with various aldehydes and ketones over solid acid catalysts, such as niobic acid, has been shown to be an effective C-C coupling strategy. rsc.org This solvent-free reaction can produce high yields of longer-chain fuel precursors and demonstrates the feasibility of adding alkyl groups to the furan ring. rsc.org Acidic ion-exchange resins have also been successfully used as catalysts for the HAA of 2-methylfuran with butanal. researchgate.net

Aryl Substitutions: Aryl groups can be introduced onto the propanone moiety through α-arylation reactions. Palladium-catalyzed α-arylation is a widely used and efficient method for forming C(sp³)–C(sp²) bonds in carbonyl compounds. nih.govorganic-chemistry.org The general mechanism involves the oxidative addition of a Pd(0) catalyst to an aryl halide, followed by transmetalation with an enolate and subsequent reductive elimination to form the α-aryl product. nih.gov This methodology is compatible with a wide range of aryl halides and ketones. organic-chemistry.org

Table 2: General Reaction Types for Derivatization
Reaction TypeMoiety ModifiedTypical Reagents/CatalystsReference
Hydroxyalkylation/Alkylation (HAA)Furan RingAldehydes/Ketones, Niobic Acid or Ion-Exchange Resins rsc.orgresearchgate.net
α-ArylationPropanone MoietyAryl Halides, Pd(0) catalysts (e.g., Pd(OAc)2/phosphine ligand), Base (e.g., K3PO4) nih.govorganic-chemistry.org

Stereoselective Synthesis of Chiral Furanone Analogues

The development of stereoselective methods is crucial for the synthesis of chiral molecules with specific biological activities. Several strategies have been developed for the stereoselective synthesis of furan-containing compounds.

The Pd-catalyzed Oshima-Utimoto reaction, involving the coupling of acyclic allylic alcohols with vinyl ethers, provides cyclic acetals with good stereoselection and is tolerant of various functional groups. nih.gov This approach can be used to stereoselectively generate quaternary centers. nih.gov

Chiral 2(5H)-furanone derivatives have been synthesized from stereochemically pure precursors like 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. mdpi.com These chiral building blocks can react with thiols, and subsequent oxidation leads to chiral 2(5H)-furanone sulfones. mdpi.com The stereochemistry of these products can be confirmed using techniques such as single-crystal X-ray diffraction. mdpi.com

Furthermore, the stereoselective synthesis of complex fused furan systems, such as hexahydrofuro[2,3-b]furans, has been achieved through multi-step sequences starting from chiral precursors. acs.orgwur.nl For example, a diastereoselective Michael addition followed by a Nef oxidation and cyclization can lead to the desired stereoisomer. acs.org Phenanthroline has also been identified as an effective catalyst for the stereoselective 1,2-cis furanosylation, addressing the challenge of forming this specific glycosidic linkage. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 3 Methyl 2 Furyl Propan 1 One

Reactivity of the Furan (B31954) Ring System in 1-(3-Methyl-2-furyl)propan-1-one

The furan ring in this compound is an aromatic system, yet it exhibits a higher degree of reactivity compared to benzene, making it susceptible to both electrophilic attack and reactions that involve dearomatization. acs.orgnumberanalytics.com The presence of the oxygen atom donates electron density to the ring, enhancing its nucleophilicity, particularly at the positions ortho and para to the oxygen. numberanalytics.com

Electrophilic Aromatic Substitution Studies on the Furan Moiety

The furan ring is highly susceptible to electrophilic substitution, with reactions preferentially occurring at the 2- and 5-positions due to the electron-donating effect of the oxygen atom. numberanalytics.com In the case of this compound, the existing substituents—a methyl group at the 3-position and a propanoyl group at the 2-position—direct incoming electrophiles. The acyl group at the 2-position is deactivating, while the methyl group at the 3-position is activating. This leads to a complex substitution pattern, though electrophilic attack is generally favored at the vacant 5-position.

Acylation of 2-methylfuran (B129897), a closely related compound, provides insight into the reactivity of the furan ring. The acylation of 2-methylfuran with anhydrides, a key step in producing 'alkyl furan ketones', has been studied, revealing reaction orders of approximately 0.6 and 0.5 with respect to 2-methylfuran and the anhydride, respectively. researchgate.net This suggests a complex reaction mechanism. researchgate.net

Ring-Opening and Ring-Transformation Reactions

The furan ring, despite its aromaticity, can undergo ring-opening and transformation reactions under various conditions. acs.org Acid-catalyzed ring-opening of furan derivatives is a known process, and the substituents on the furan ring significantly influence the reactivity and the products formed. researchgate.net For instance, studies on related furanyl compounds have shown that ring opening can occur under relatively mild acidic conditions. researchgate.net

Oxidative processes can also lead to the cleavage of the furan ring, potentially forming intermediates like enediones. nih.gov The substitution pattern on the furan ring plays a crucial role in determining the nature of the reactive intermediate, with more substituted furans favoring the formation of an epoxide intermediate. nih.gov

Furthermore, furan and its derivatives can participate in cycloaddition reactions, such as the Diels-Alder reaction, where the furan acts as a diene. acs.orgnumberanalytics.com These reactions lead to the formation of bicyclic adducts that can be further transformed into a variety of other cyclic and acyclic structures. acs.org

Reactivity of the Propanone Moiety in this compound

The propanone side chain introduces a carbonyl group, which is a primary site for nucleophilic attack, and alpha-protons, which exhibit acidity.

Nucleophilic Additions and Condensation Reactions

The carbonyl carbon of the propanone group is electrophilic and readily undergoes nucleophilic addition reactions. These reactions are fundamental to the chemistry of aldehydes and ketones. pearson.com The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

Condensation reactions, which involve an initial nucleophilic addition followed by a dehydration step, are also characteristic of carbonyl compounds. For instance, 2-methylfuran can undergo condensation reactions with carbonyl compounds in the presence of an acid catalyst to form polyfuranic compounds. researchgate.net These reactions are crucial for the synthesis of larger molecules from biomass-derived furanics. researchgate.net

Alpha-Proton Acidity and Enolization Processes

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-protons) in the propanone moiety are acidic. libretexts.org This acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, the enolate ion, through resonance. libretexts.orgyoutube.com The pKa of α-hydrogens in ketones is typically around 19-21. libretexts.org

The removal of an α-proton by a base leads to the formation of an enolate ion. libretexts.org To achieve complete deprotonation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used. libretexts.orgopenstax.orgyoutube.com The resulting enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. youtube.com

The enolate can also be protonated on the oxygen atom to form an enol, a process known as enolization. libretexts.org The keto-enol tautomerism is a reversible process that can be catalyzed by either acid or base. libretexts.orgyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-proton. libretexts.org In basic conditions, the α-proton is removed to form the enolate, which is then protonated to give the enol. youtube.com The stability of the resulting enol is influenced by factors such as conjugation and intramolecular hydrogen bonding. youtube.comyoutube.com

Thermal and Chemical Degradation Pathways of this compound and Related Furanones

The thermal stability of furanones and related compounds is a significant area of study, particularly in the context of food chemistry and biomass conversion. The thermal degradation of substituted furanones can lead to a variety of volatile compounds. acs.orgacs.org

Studies on the thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a structurally related furanone, have shown that heating at different pH values results in a complex mixture of degradation products. acs.org The degradation pathways can involve decarbonylation, which is suggested to proceed through a 2(3H)-furanone intermediate. capes.gov.br

The chemical degradation of furan-containing compounds can also be initiated by oxidation. Cytochrome P450-catalyzed oxidation of the furan ring can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones, which can then react with cellular nucleophiles. nih.gov

The following table summarizes the identified thermal degradation products of a related furanone, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), at 160°C under different pH conditions, providing an insight into the potential degradation pathways of furanone structures.

pHIdentified Degradation Products
2.2Acetic acid, 2,3-pentanedione, 2-hydroxy-3-methyl-2-cyclopenten-1-one, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (starting material)
6.5Acetic acid, 2,3-butanedione, 2,3-pentanedione, 3-hydroxy-2-pentanone, 2-hydroxy-3-pentanone, 2-hydroxy-3-methyl-2-cyclopenten-1-one, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (starting material)
9.0Acetic acid, 2,3-butanedione, 2,3-pentanedione, 3-hydroxy-2-pentanone, 2-hydroxy-3-pentanone, 2-hydroxy-3-methyl-2-cyclopenten-1-one, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (starting material)
Data derived from studies on the thermal degradation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone. acs.org

Hydrolytic Stability and Degradation Kinetics

Detailed kinetic studies on the hydrolytic stability of this compound are not extensively documented in publicly available literature. However, the stability of the molecule can be inferred from the general behavior of furan and ketone-containing compounds under hydrolytic conditions. The furan ring itself is known to be susceptible to acid-catalyzed degradation. This process often involves the opening of the furan ring. For instance, the degradation of other furan derivatives can be accelerated by high temperature, light, and the presence of oxygen under acidic conditions nih.gov.

The degradation of this compound under acidic hydrolytic conditions would likely be initiated by the protonation of the furan ring oxygen or the carbonyl oxygen. Protonation of the furan ring can lead to ring-opening reactions, forming various degradation products. The initial step in the degradation mechanism of similar compounds has been shown to involve the opening of the ring structure nih.gov. This can result in the formation of dicarbonyl compounds and other smaller molecules.

The rate of degradation is expected to be dependent on pH, temperature, and the presence of catalysts. In neutral or alkaline conditions, the hydrolytic stability is likely to be greater, although enolate-catalyzed reactions at the propanoyl group could occur.

Table 1: Postulated Hydrolytic Degradation Products of this compound

Precursor CompoundPotential Degradation ProductsDegradation Condition
This compoundAcyclic dicarbonyl compoundsAcidic hydrolysis
Smaller carboxylic acids and aldehydesOxidative degradation

Note: This table is based on general chemical principles of furan degradation and is for illustrative purposes. Specific experimental verification for this compound is lacking in the reviewed literature.

Reactions with Other Chemical Species (e.g., sulfur-containing compounds)

The reaction of furan derivatives with sulfur-containing compounds is of significant interest, particularly in food chemistry, where such reactions contribute to flavor and aroma profiles. While specific studies on this compound are limited, the reactivity can be extrapolated from related furan-containing compounds.

The furan ring in this compound can react with nucleophilic sulfur compounds. For example, the reaction of furaneol (B68789) with hydrogen sulfide (B99878) or cysteine can lead to the formation of thiophene (B33073) derivatives, where the ring oxygen is replaced by a sulfur atom nih.gov. This suggests that under certain conditions, this compound could react with compounds like hydrogen sulfide or cysteine to form the corresponding 3-methyl-2-propionylthiophene.

Furthermore, the carbonyl group of the propanoyl side chain can undergo reactions with sulfur nucleophiles. For instance, thiols can add to the carbonyl carbon. In some cases, the degradation of furan compounds in the presence of sulfur compounds is dependent on oxygen, suggesting that radical-mediated pathways may be involved nih.gov.

Table 2: Potential Reactions of this compound with Sulfur-Containing Compounds

ReactantSulfur-Containing SpeciesPotential ProductReaction Type
This compoundHydrogen sulfide (H₂S)1-(3-Methyl-2-thienyl)propan-1-oneRing substitution
This compoundCysteineThiol adducts at the carbonyl groupNucleophilic addition
This compoundCysteineThiophene derivativeRing substitution

Note: The products listed are hypothetical and based on the known reactivity of similar furan-containing compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 1-(3-Methyl-2-furyl)propan-1-one, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its molecular structure.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR)

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen and carbon atoms.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons of the furan (B31954) ring, the methyl group, and the propanoyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the aromaticity of the furan ring.

Furan Protons (H-4 and H-5): The two protons on the furan ring would appear as doublets in the aromatic region (typically δ 6.0-7.5 ppm). The coupling constant (J) between them would be characteristic of furan systems.

Methyl Protons (on C-3): The methyl group attached to the furan ring would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm).

Propanoyl Protons: The ethyl group of the propanoyl chain would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a classic ethyl spin system. The methylene protons would be deshielded due to their proximity to the carbonyl group.

Proton Assignment (Predicted) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 (furan)~7.3d~1.8
H-4 (furan)~6.2d~1.8
-COCH₂-~2.8q~7.4
-CH₃ (on furan)~2.3s-
-CH₂CH₃~1.1t~7.4

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon is characteristically found at a very downfield chemical shift.

Carbon Assignment (Predicted) Chemical Shift (δ, ppm)
C=O~195
C-2 (furan)~150
C-5 (furan)~145
C-3 (furan)~125
C-4 (furan)~110
-COCH₂-~35
-CH₃ (on furan)~14
-CH₂CH₃~8

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments. mdpi.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include the one between the H-4 and H-5 protons of the furan ring, and the correlation between the methylene and methyl protons of the propanoyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the furan proton at ~7.3 ppm would correlate with the furan carbon at ~145 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would be expected from the furan protons to the carbonyl carbon and from the propanoyl methylene protons to the carbonyl carbon and furan ring carbons. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and formula of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₁₀O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition. The molecular weight of its isomer, 1-(5-methyl-2-furanyl)-1-propanone, is 138.1638. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound and providing a characteristic fragmentation pattern that serves as a molecular fingerprint.

The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 138. Key fragmentation pathways for ketones often involve alpha-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, this would lead to characteristic fragment ions.

Predicted Major Fragments in the Mass Spectrum:

m/z Fragment Ion Possible Origin
138[C₈H₁₀O₂]⁺Molecular Ion
109[C₆H₅O₂]⁺Loss of the ethyl group (•C₂H₅)
95[C₅H₃O₂]⁺Loss of the propanoyl side chain
81[C₅H₅O]⁺Furan ring fragment

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group and the furan ring.

Functional Group Vibrational Mode Expected Absorption (cm⁻¹)
C=O (Ketone)Stretch~1670-1680
C=C (Furan ring)Stretch~1500-1600
C-O-C (Furan ring)Stretch~1000-1300
C-H (Aromatic/Alkyl)Stretch~2850-3100

The exact position of the C=O stretch would be influenced by conjugation with the furan ring.

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable tools in the analysis of this compound and related furanone derivatives. They allow for the effective separation of the target analyte from impurities and other components, which is a prerequisite for accurate quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of furanone derivatives. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation. For ketones such as this compound, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance detection by UV-Vis diode-array detectors (DAD). This approach is not only simple and rapid but also demonstrates good reproducibility, enabling the simultaneous analysis of multiple ketones and aldehydes. researchgate.net

A common approach for the analysis of furan derivatives is reverse-phase HPLC. For instance, a method for the separation of a structurally similar compound, (3-Methyl-2-furyl)methyl valerate, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, a volatile modifier such as formic acid is substituted. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. nih.gov UPLC is particularly advantageous for the analysis of complex samples, such as food matrices where furan derivatives can be present at low concentrations. A UPLC-qToF (quadrupole Time-of-Flight) MS/MS method has been successfully developed for the identification of furan and 2-methylfuran (B129897) metabolites in human urine, showcasing the power of this technique for trace-level analysis. nih.gov

ParameterHPLC Method for a Related Furan Derivative
Compound (3-Methyl-2-furyl)methyl valerate
Column Newcrom R1 (C18)
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV or MS (with formic acid instead of phosphoric acid)
Application Separation and isolation of impurities

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid analytical technique widely used for monitoring reaction progress, assessing compound purity, and identifying the components in a mixture. uvic.calibretexts.org For the analysis of this compound, TLC can be a valuable tool during its synthesis and purification.

The principle of TLC involves spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel or alumina. libretexts.org The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases. youtube.com This differential migration results in the separation of the components into distinct spots.

Visualization of the separated spots can be achieved by various methods. If the compounds contain a chromophore, they can be observed under ultraviolet (UV) light. uvic.ca Alternatively, the plate can be treated with a staining agent that reacts with the compounds to produce colored spots. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated to help identify the compounds. youtube.com

StepGeneral Procedure for TLC Analysis
1. Plate Preparation A line is drawn with a pencil about 1 cm from the bottom of the TLC plate, and the sample is spotted on this line. youtube.com
2. Development The plate is placed in a sealed chamber with a solvent system, allowing the solvent to move up the plate. youtube.com
3. Visualization The plate is dried and visualized under UV light or with a chemical stain to reveal the separated spots. uvic.ca
4. Analysis The Rf values are calculated and compared with standards if available. youtube.com

X-ray Crystallography for Precise Solid-State Structure Determination of Furanone Derivatives

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method is crucial for establishing the precise stereochemistry and conformation of furanone derivatives, which can have a significant impact on their chemical and biological properties.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, and by measuring the angles and intensities of this diffraction pattern, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms and the bonds between them can be determined with high precision.

The data obtained from X-ray crystallography is often deposited in crystallographic databases, providing a valuable resource for the scientific community.

ParameterExample Crystallographic Data for a Furan Derivative
Compound N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide
Crystal System Monoclinic
Space Group P21/c
Key Structural Features The furan ring is inclined at specific angles with respect to the phenyl rings, and the crystal structure is stabilized by C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov

Computational Chemistry and Theoretical Studies of 1 3 Methyl 2 Furyl Propan 1 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a molecule's electronic distribution, thermodynamic stability, and sites of reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is a workhorse in modern computational chemistry for predicting molecular properties with a good balance of accuracy and computational cost. For 1-(3-Methyl-2-furyl)propan-1-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecule's geometry and predict various electronic properties. nih.gov

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound

ParameterValueDescription
Hardness (η)---Measures resistance to change in electron distribution.
Softness (σ)---Reciprocal of hardness, indicates high reactivity.
Electronegativity (χ)---The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)---A measure of the electrophilic character of a molecule.

Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich furan (B31954) ring and the carbonyl oxygen, while the LUMO may be distributed over the carbonyl group and the conjugated system. The energy difference between these orbitals would provide insights into its chemical reactivity and the types of reactions it is likely to undergo. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO---Highest Occupied Molecular Orbital
LUMO---Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap---Energy difference between HOMO and LUMO

Note: The values in this table are hypothetical and represent the type of data that would be generated from molecular orbital analysis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the three-dimensional structure and dynamic behavior of molecules over time.

Theoretical Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, theoretical investigations can elucidate the mechanisms of reactions such as oxidation, reduction, or condensation. nih.govmdpi.com By calculating the potential energy surface (PES) for a given reaction, chemists can identify the transition states, intermediates, and products. nih.gov The activation energies derived from these calculations can predict the feasibility and rate of a reaction. For instance, in the oxidation of furan derivatives, theoretical studies can help understand the formation of various intermediates and final products. mdpi.com

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov In silico SAR approaches use computational models to predict the activity of new or untested compounds. This is particularly relevant in drug discovery and toxicology. nih.gov The principle of molecular similarity, which states that similar structures often have similar biological activities, is a cornerstone of these methods. nih.gov

For this compound, in silico SAR models could be developed to predict its potential biological effects based on its structural features and comparison with a database of known active compounds. By identifying key structural motifs and physicochemical properties that contribute to a particular activity, these models can guide the design of new derivatives with enhanced or modified properties. This can be a cost-effective way to screen for potential applications or hazards before undertaking extensive experimental work. nih.gov

Ligand-Protein Interaction Modeling for Furanone Derivatives (e.g., Eag-1, MAO-B, Odorant Receptors)

Computational modeling of interactions between ligands and proteins is a critical component of modern drug discovery and chemical biology. nih.gov These theoretical studies provide insights into the binding mechanisms, affinities, and specificities of small molecules like this compound and its related furanone derivatives with various protein targets. By employing methods such as molecular docking and molecular dynamics simulations, researchers can predict how these compounds might behave at a molecular level, guiding further experimental work. nih.govnih.gov This section explores the computational modeling of furanone derivatives with several key protein targets: the Ether-à-go-go-1 (Eag-1) potassium channel, Monoamine Oxidase B (MAO-B), and specific odorant receptors.

Interaction with Eag-1 Potassium Channel

The Eag-1 potassium channel is considered a significant target in cancer therapy due to its overexpression in various cancer cells. ccij-online.org Theoretical studies have been conducted to evaluate the potential of furanone and its derivatives to act as Eag-1 inhibitors. In one such study, the interaction of 30 furanone derivatives was modeled with the 7CN1 protein, a theoretical model for Eag-1. ccij-online.org

The study utilized molecular docking to predict the binding affinity and identify key interactions. The results indicated that several furanone derivatives exhibited a lower inhibition constant compared to known Eag-1 inhibitors like astemizole (B1665302) and tetrandine, suggesting a stronger binding affinity. ccij-online.org Specifically, furanone derivatives designated as compounds 7, 12, 16, 20, 25, 26, 29, and 30 were identified as promising candidates for Eag-1 inhibition. ccij-online.org The interactions primarily involved various amino acid residues on the surface of the 7CN1 protein. ccij-online.org These findings highlight the potential of furanone derivatives as a structural backbone for the development of novel Eag-1 inhibitors for cancer treatment. ccij-online.org

Table 1: Furanone Derivatives with Potential Eag-1 Inhibition

Derivative Compound Predicted Activity
Furanone Derivative 7 Potential Eag-1 Inhibitor
Furanone Derivative 12 Potential Eag-1 Inhibitor
Furanone Derivative 16 Potential Eag-1 Inhibitor
Furanone Derivative 20 Potential Eag-1 Inhibitor
Furanone Derivative 25 Potential Eag-1 Inhibitor
Furanone Derivative 26 Potential Eag-1 Inhibitor
Furanone Derivative 29 Potential Eag-1 Inhibitor
Furanone Derivative 30 Potential Eag-1 Inhibitor

Data sourced from a theoretical evaluation of furanone derivatives. ccij-online.org The specific structures of these derivatives were defined within the study.

Interaction with Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B is a key enzyme in the metabolic pathway of neurotransmitters like dopamine (B1211576) and is a well-established target for the treatment of Parkinson's disease. frontiersin.orgnih.govnih.gov While specific computational studies on the interaction of this compound with MAO-B are not widely published, research on other heterocyclic compounds provides a framework for how furanone derivatives might be evaluated as MAO-B inhibitors.

For instance, computational screening of acefylline (B349644) derivatives has demonstrated the utility of molecular docking, Density Functional Theory (DFT), and molecular dynamics simulations in identifying potential MAO-B inhibitors. frontiersin.orgnih.gov These studies reveal that key interactions, such as hydrogen bonding with amino acid residues like Phe167 and Ile197/198, are crucial for the inhibitory activity. frontiersin.orgnih.gov The binding affinities, often expressed as docking scores, help in ranking potential inhibitors. frontiersin.orgnih.gov Similar computational approaches could be applied to a library of furanone derivatives, including this compound, to predict their binding modes and affinities within the MAO-B active site. This would involve docking the furanone derivatives into the crystal structure of MAO-B and analyzing the resulting poses for favorable interactions and binding energies.

Interaction with Odorant Receptors

Furanone derivatives are significant contributors to the aroma of many foods. nih.govacs.org Understanding their interaction with human odorant receptors (ORs) is key to deciphering the molecular basis of smell. Computational and experimental screening methods have been employed to identify specific ORs that are activated by furanone compounds. nih.govacs.org

A notable study focused on the economically important furanones, Furaneol (B68789) and sotolone. nih.govacs.org Using a high-throughput screening assay, researchers tested these compounds against a large panel of human OR variants. nih.govacs.org The results showed a high degree of specificity in their interactions:

Furaneol was found to specifically activate OR5M3 . nih.gov

Sotolone was identified as the sole agonist for OR8D1 . acs.orgacs.org

This specific activation of distinct receptors by structurally similar compounds explains their different perceived odors—caramel-like for Furaneol and seasoning-like for sotolone. nih.govacs.org Such findings are crucial for the food and fragrance industry and demonstrate the precise nature of ligand-protein interactions at the level of the olfactory system. acs.org While a specific receptor for this compound has not been explicitly identified in these broad screenings, the methodologies used provide a clear path for future investigations into its unique odor profile.

Table 2: Specific Interactions of Furanones with Odorant Receptors

Furanone Compound Odorant Receptor Activated
Furaneol OR5M3
Sotolone OR8D1

Data from a study on the activation of distinct odorant receptors by key food furanones. nih.govacs.orgacs.org

Formation Pathways of Furanones in Complex Chemical Systems

Maillard Reaction Mechanisms Leading to Furanone Formation

The Maillard reaction, a non-enzymatic browning process, is a primary source of many flavor compounds, including furanones. This complex cascade of reactions occurs between amino acids and reducing sugars, typically during the heating of food. nih.govlatu.org.uy The reaction is responsible for the desirable colors and flavors in baked goods, roasted coffee, and cooked meats.

The specific types of sugars and amino acids involved in the Maillard reaction are crucial in determining the resulting furanone structure. The carbon skeleton of the sugar precursor often dictates the final furanone product. For instance, hexose (B10828440) sugars are known precursors to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), while pentose (B10789219) sugars typically yield 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol). imreblank.ch

Research has also demonstrated that the interaction between pentose sugars and specific amino acids can lead to different furanone products. For example, reacting D-xylose (a pentose) with glycine (B1666218) or L-alanine can produce not only the expected norfuraneol but also small amounts of furaneol (B68789) and homofuraneol. imreblank.ch This indicates that the amino acid can contribute to the carbon chain of the final furanone. imreblank.ch The biogenesis of 2(5H)-furanones like sotolone is linked to the spontaneous degradation of amino acids such as threonine. nih.gov

Table 1: Furanone Formation from Maillard Reaction Precursors

Furanone ProductSugar PrecursorAmino Acid (if applicable)
4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)Hexoses (e.g., Fructose, Rhamnose)General amino acids
4-hydroxy-5-methyl-3(2H)-furanone (Norfuraneol)Pentoses (e.g., D-xylose)General amino acids
Furaneol and HomofuraneolPentoses (e.g., D-xylose)Glycine, L-alanine
Sotolone (4,5-dimethyl-3-hydroxy-2(5H)-furanone)Not sugar-derivedThreonine

The mechanism of furanone formation via the Maillard reaction involves several key intermediates. The initial reaction between a sugar and an amino acid forms an N-glycosylamine, which then rearranges to an Amadori compound. latu.org.uynih.gov The degradation of this Amadori compound proceeds through different enolization pathways. The formation of 3(2H)-furanones is generally understood to occur via 2,3-enolization, which leads to the formation of 1-deoxyosones. imreblank.chimreblank.ch

These 1-deoxyosone intermediates then undergo cyclization and dehydration to form the furanone ring. imreblank.ch Furthermore, Strecker aldehydes, which are formed from the Strecker degradation of amino acids in the presence of α-dicarbonyl compounds, can participate in the formation of furanones. imreblank.ch For example, experiments using carbon-labeled precursors have shown that formaldehyde (B43269) and acetaldehyde, which are Strecker aldehydes derived from glycine and alanine (B10760859) respectively, can be incorporated into a pentose-derived intermediate to form furaneol and homofuraneol. imreblank.ch This demonstrates a chain elongation of the initial sugar. The Strecker reaction itself is a critical source of many aroma-active aldehydes in thermally processed foods. researchgate.net

Thermal Degradation of Carbohydrate Precursors in Various Matrices

Furan (B31954) and its derivatives can also be formed through the thermal degradation of carbohydrates, even in the absence of amino acids. nih.govacs.org This pathway is particularly relevant in the processing of many foods. For example, Furaneol can be generated from the thermal decomposition of rhamnose, fructose, and hexose phosphates. imreblank.ch The process involves a series of reactions including dehydration, cyclization, and rearrangement of the carbohydrate structure. nih.gov The degradation of carbohydrates can lead to various furan compounds, and the specific pathway is often complex and dependent on the reaction conditions. nih.gov

Alternative Chemical Pathways for Furan-Ketone Formation

Beyond the Maillard reaction and simple thermal degradation, specific chemical syntheses have been developed to produce furan-ketones. One such innovative method is the gas-phase cross-ketonization of bio-based methyl 2-furoate and acetic acid over a zirconia catalyst to produce 2-acetyl furan. rsc.orgresearchgate.net This approach is presented as a versatile and potentially more sustainable alternative to traditional methods for creating acyl furans. rsc.org

Another synthetic strategy involves the use of hydroxyoxetanyl ketones as key building blocks. Through a series of transformations including organo-catalyzed cross-ketol addition and dehydrative cycloisomerization, these intermediates can be converted into various 2,4-disubstituted furan derivatives. rsc.org These targeted synthetic routes offer precise control over the final furan-ketone structure, which is not possible in the complex matrix of a Maillard reaction.

Table 2: Alternative Synthetic Pathways to Furan-Ketones

PathwayPrecursorsKey TransformationProduct Type
Cross-KetonizationMethyl 2-furoate, Carboxylic Acids (e.g., Acetic Acid)Catalytic gas-phase reaction over ZrO₂Acyl Furans (e.g., 2-Acetyl Furan)
Dehydrative CycloisomerizationHydroxyoxetanyl KetonesBi(OTf)₃ catalyzed reaction2,4-Disubstituted Furans

Investigation of Other Precursors to Furan-like Compounds (e.g., phenolic precursors for halofuranones)

Research has also identified other classes of precursor molecules for furan-like compounds, particularly in the context of water treatment. Phenolic compounds, which are common in natural organic matter, can act as precursors to the formation of halofuranones during the chlorination of drinking water. rsc.orgrsc.org These disinfection byproducts are of interest due to their potential health effects. rsc.orgresearchgate.net

A proposed mechanism for the formation of these furan-like structures involves the oxidation of the phenolic ring, followed by ring-opening and subsequent intramolecular nucleophilic addition to form a new five-membered ring. rsc.org Studies have identified several furan-like disinfection byproducts, including halofuroic acids and halofuranones, that are formed from various phenolic precursors under chlorination conditions. rsc.orgrsc.org This highlights a formation pathway for furan rings that is distinct from the carbohydrate-based reactions.

Role of Furanones in Synthetic Organic Chemistry

Furanone Compounds as Versatile Building Blocks and Intermediates in Complex Molecule Synthesis

Furanone compounds, including 1-(3-Methyl-2-furyl)propan-1-one, are recognized in organic chemistry as valuable and versatile building blocks. uschemfine.com These compounds serve as foundational structures for the modular assembly of more complex molecules, such as metal-organic frameworks and supramolecular complexes. uschemfine.com The utility of organic building blocks like furanones lies in their possession of functional groups that can be selectively addressed, allowing for controlled, often single-step, synthesis of target compounds. uschemfine.com

The furanone scaffold is particularly significant in the synthesis of molecules with notable biological activity. Research has demonstrated the use of furanone derivatives as starting materials for a variety of heterocyclic compounds. For instance, novel thioethers with biological activity have been synthesized from 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. nih.gov Furthermore, the furanone core is integral to the synthesis of natural product analogues designed to act as quorum sensing inhibitors, which are crucial in managing bacterial communication and virulence. nih.gov The synthesis of 5- and 3-(1'-hydroxyalkyl)-substituted 5H-furan-2-ones showcases the adaptability of the furanone structure for creating compounds that interact with biological systems. nih.gov

The development of new therapeutic agents has also benefited from the versatility of furanones. They have been employed as precursors for novel compounds tested for anti-cancer activity, with certain derivatives being converted into biologically active heterocyclic and non-heterocyclic structures. nih.gov Similarly, libraries of new furanone-based compounds have been synthesized and evaluated as inhibitors of biofilm formation in several opportunistic human pathogens, including P. aeruginosa and S. aureus. nih.gov

The strategic use of furanones as intermediates simplifies the construction of complex molecular targets, which is a core principle in medicinal and organic chemistry. uschemfine.com Their inherent reactivity and the ability to introduce diverse functionalities make them indispensable tools for chemists.

Table 1: Examples of Complex Molecules Derived from Furanone Building Blocks

Furanone Precursor Type Resulting Complex Molecule/Derivative Application/Significance Source
5-(l)-menthyloxy-2(5H)-furanone Chiral 2(5H)-furanone sulfones Potential biological activity, materials science nih.gov
Substituted 5H-furan-2-ones 5- and 3-(1'-hydroxyalkyl)-substituted 5H-furan-2-ones Quorum sensing inhibition nih.gov
General 2-Furanone derivatives Novel heterocyclic and non-heterocyclic compounds Anti-cancer agents nih.gov

Stereochemical Control in Furanone-Mediated Organic Reactions

Achieving stereochemical control in reactions involving furanones is a critical and often challenging aspect of their synthesis and application. Many furanone derivatives, particularly those found in nature, are chiral and possess a unique keto-enol tautomeric feature. nih.govacs.org This tautomerism can lead to rapid racemization, making the isolation of optically active compounds difficult and complicating the determination of their absolute configurations. acs.org For decades, the precise absolute configurations of some industrially significant flavorous furanones remained unclear due to this challenge. nih.govacs.org

Modern analytical techniques, especially vibrational circular dichroism (VCD), have become instrumental in overcoming this hurdle. nih.gov VCD, in conjunction with chemical relay reactions, has been successfully used to elucidate the absolute configurations of chiral furanones like 2,5-dimethyl-4-hydroxy-3(2H)-furanone. acs.org This method allows for the direct determination of stereochemistry, which is crucial for understanding structure-activity relationships, such as the link between a furanone's configuration and its odor profile. nih.govnih.gov

From a synthetic standpoint, methods have been developed to exert stereochemical control during the formation of the furanone ring itself. One notable approach is the copper-catalyzed enantioselective conjugate addition of organoaluminum reagents to unsaturated ketoesters. nih.gov This reaction proceeds with high enantioselectivity, leading to the formation of furanones with a well-defined quaternary stereogenic center after a subsequent lactonization step. nih.gov Such synthetic transformations provide a reliable pathway to cyclic or acyclic compounds bearing a quaternary stereocenter, demonstrating a powerful method for controlling stereoisomerism in furanone-mediated reactions. nih.gov

Chemo- and Regioselective Transformations Involving Furanone Scaffolds

Chemo- and regioselectivity are paramount for the efficient synthesis of complex molecules from furanone scaffolds. The ability to control which functional group reacts (chemoselectivity) and at which position (regioselectivity) allows chemists to build intricate molecular architectures without the need for extensive protecting group strategies.

A prime example of achieving high selectivity in furanone synthesis is the copper-catalyzed conjugate addition to unsaturated ketoesters. nih.gov This method has been reported to be highly chemo-, enantio-, and regioselective for producing α,α-disubstituted furanones. nih.gov The reaction involves the conjugate addition of an organoaluminum reagent, which selectively attacks the β-position of the α,β-unsaturated ketoester, followed by an intramolecular cyclization (lactonization) to yield the furanone product. nih.gov This process demonstrates excellent control over the reaction outcome, selectively forming the desired furanone isomer.

Other synthetic strategies also highlight the controlled reactivity of furanone precursors. For instance, the synthesis of 4-iodo-3-furanones can be achieved through a sequence involving an electrophilic cyclization with N-iodosuccinimide (NIS) followed by a 1,2-migration. organic-chemistry.org A more versatile variant uses a gold catalyst (AuCl₃) to facilitate a tandem reaction, again showcasing how specific reagents can direct the transformation to yield highly substituted furanones. organic-chemistry.org These examples underscore the principle that by choosing the appropriate catalysts and reagents, specific sites on the furanone precursor can be targeted for transformation, enabling precise control over the final molecular structure.

Table 2: Selective Synthetic Transformations for Furanone Synthesis

Reaction Type Reagents/Catalysts Selectivity Achieved Resulting Product Source
Conjugate Addition & Lactonization Cu-catalyst, Organoaluminum reagents Chemo-, Enantio-, and Regioselective α,α-disubstituted furanones nih.gov
Electrophilic Cyclization & 1,2-Migration N-iodosuccinimide (NIS), AuCl₃ Regioselective 4-iodo-3-furanones organic-chemistry.org

Precursors for Advanced Material Science Applications (e.g., in inorganic-organic hybrids, photocatalysts)

The utility of furanone compounds extends beyond medicinal chemistry into the realm of advanced material science. Their unique chemical structures and functionalities make them suitable precursors for creating novel materials with specialized properties.

One significant application is in the development of anti-bacterial coatings for biomaterials. nih.gov Furanones have been investigated for their ability to inhibit biofilm formation, a major cause of infection associated with medical devices. nih.gov By physically adsorbing furanone compounds onto the surfaces of various biomaterials, researchers have been able to significantly reduce bacterial adhesion and slime production. nih.gov This use of furanones as a surface coating represents a direct application in creating advanced, functional materials designed to improve the biocompatibility and longevity of medical implants.

Furthermore, the incorporation of different atoms, such as sulfur, into the furanone structure opens up additional possibilities in materials science. nih.gov The synthesis of novel chiral 2(5H)-furanone sulfones highlights how furanone derivatives can be tailored for specific applications, with organosulfur compounds being widely used not only in medicinal chemistry but also in the development of new materials. nih.gov While specific examples of this compound in inorganic-organic hybrids or as photocatalysts are not detailed in the provided sources, the inherent reactivity and functionalizability of the furanone class suggest their potential as building blocks in these areas. The furan (B31954) ring system can participate in various chemical reactions, making it a candidate for integration into larger polymer or hybrid material frameworks, where its electronic and structural properties could be harnessed for applications like photocatalysis or sensing.

Ecological and Environmental Chemistry of Furanone Compounds

Environmental Fate and Persistence of Furanone Structures

The environmental behavior of furanone compounds, including the representative 1-(3-Methyl-2-furyl)propan-1-one, is dictated by their physicochemical properties and the environmental compartment into which they are introduced. Their fate and persistence are influenced by factors such as mobility in soil and water, as well as their stability under various environmental conditions.

Mobility and Adsorption in Soil and Aquatic Environments

The mobility of furanone compounds in soil and aquatic systems is largely governed by their sorption characteristics, which are often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com This coefficient indicates the tendency of a chemical to bind to the organic matter in soil or sediment. ecetoc.org A high Koc value suggests strong adsorption and limited mobility, while a low value indicates weaker adsorption and greater potential for movement within the environment. chemsafetypro.com

The adsorption of organic compounds like furanones is significantly influenced by soil properties such as organic matter content, clay content, and cation exchange capacity. tdl.orgcambridge.orgnih.gov Generally, soils with higher organic matter and clay content exhibit greater adsorption of these compounds. tdl.orgcambridge.org For instance, studies on the herbicide flurtamone (B1673484), a furanone derivative, have shown that its adsorption is greater in soils with higher organic matter and clay content, leading to reduced mobility. cambridge.org Similarly, research on norflurazon (B1679920), another furanone-based herbicide, found that organic matter was the most significant factor influencing its adsorption in soil, accounting for 85% of the variability. nih.gov

The water solubility of a furanone also plays a crucial role in its environmental mobility. epa.gov Compounds with lower water solubility tend to have a higher affinity for organic matter and are therefore less mobile. tdl.org For example, 2(5H)-Furanone is reported to be immiscible with water, which would suggest a tendency to partition to soil or sediment rather than remaining in the aqueous phase. chemicalbook.com

The interplay of these factors determines the distribution of furanone compounds in the environment. Those with strong adsorption characteristics are likely to accumulate in the upper soil layers, with limited potential for leaching into groundwater. cambridge.org Conversely, more mobile furanones may be transported through the soil profile and potentially contaminate aquatic systems. awsjournal.org

Table 1: Factors Influencing the Mobility and Adsorption of Furanone Compounds

FactorInfluence on MobilityInfluence on AdsorptionSupporting Evidence
Soil Organic Matter Decreases mobilityIncreases adsorptionAdsorption of flurtamone and norflurazon is positively correlated with organic matter content. cambridge.orgnih.gov
Clay Content Decreases mobilityIncreases adsorptionGreater adsorption of flurtamone was observed in soils with higher clay content. cambridge.org
Water Solubility Increases mobilityDecreases adsorptionLow water solubility of norflurazon contributes to its hydrophobic bonding with soil organic matter. tdl.org
Soil pH Can influence the charge of ionizable furanones, affecting adsorptionCan increase or decrease adsorption depending on the compound and soil propertiesThe sorption of ionizable organic chemicals is influenced by pH. nih.gov

Stability in Diverse Environmental Conditions (e.g., pH, light)

The persistence of furanone compounds in the environment is also dependent on their stability under various conditions, including pH and exposure to light.

pH Stability: The stability of the furanone ring can be influenced by the pH of the surrounding medium. While specific data for this compound is limited, studies on other furanone derivatives provide insights. For some furanones, stability can be low in aqueous solutions, which may limit their clinical use as antimicrobials. mdpi.com However, other studies have shown that certain furanone derivatives can possess greater pH stability. acs.org For example, the mutagenic furanone MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) is known to exist in equilibrium with its open-chain acidic form, a transformation that is pH-dependent. taylorandfrancis.com This suggests that the lactone ring of some furanones can be susceptible to hydrolysis under certain pH conditions.

Photolytic Stability: Exposure to sunlight can lead to the photolytic degradation of organic compounds. pharmaguideline.compharmacareers.in This process involves the absorption of light energy, which can lead to bond cleavage and transformation of the molecule. pharmacareers.in The rate and extent of photolysis are influenced by factors such as the wavelength and intensity of light, and the presence of other substances that can act as photosensitizers. pharmacareers.in

Research on the photolytic degradation of nitrofurantoin, a nitrofuran derivative, demonstrates that UV irradiation can lead to its decomposition. researchgate.netsemanticscholar.org The process can involve photoisomerization followed by photohydrolysis. researchgate.net The presence of a photocatalyst like titanium dioxide (TiO2) can significantly accelerate the degradation of such compounds. researchgate.net While direct photolysis may be slow for some furanone degradation products, photocatalysis can lead to their complete disappearance. researchgate.net This indicates that sunlight can be a significant factor in the environmental degradation of certain furanone structures.

Biodegradation and Biotransformation of Furanones in Environmental Systems

Microbial activity is a key driver in the breakdown and transformation of furanone compounds in both soil and water.

Microbial Degradation Pathways in Water and Soil

Microorganisms have evolved diverse metabolic pathways to utilize furanic compounds as carbon and energy sources. nih.govuniversiteitleiden.nl While much of the research has focused on furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), the general principles can be extended to other furan (B31954) derivatives.

In aerobic environments, the microbial degradation of furanic aldehydes typically begins with oxidation or reduction reactions. nih.govuniversiteitleiden.nl For instance, the degradation of furfural often proceeds through the formation of 2-furoic acid, which is then further metabolized. nih.govuniversiteitleiden.nl This initial oxidation is a common detoxification mechanism employed by various microorganisms. nih.gov

Studies on the degradation of the monoterpene carvone (B1668592) in soil have shown that microorganisms are the primary drivers of its breakdown. mdpi.com The degradation products identified, dihydrocarvone (B1202640) and dihydrocarveol, indicate that bioreduction is a key transformation pathway. mdpi.com The rate of degradation is influenced by soil type, moisture content, and the presence of oxygen. mdpi.com

The microbial communities responsible for degrading furanic compounds are diverse, though much of the known species are Gram-negative aerobic bacteria. nih.govuniversiteitleiden.nl The efficiency of degradation is dependent on environmental factors such as pH, temperature, and the availability of nutrients. mdpi.com

Enzymatic Transformation by Environmental Microorganisms

The biotransformation of furanones is mediated by specific enzymes produced by environmental microorganisms. The initial steps in the degradation pathways often involve oxidoreductases.

In the degradation of furfural, an aldehyde dehydrogenase is responsible for the initial oxidation to 2-furoic acid. universiteitleiden.nl Subsequently, a furoyl-CoA synthetase and a furoyl-CoA dehydrogenase are involved in the further metabolism of this intermediate. universiteitleiden.nl

Research on halogenated furanones has revealed that they can be covalently modified and inactivated by bacterial enzymes. For example, a brominated furanone was found to covalently modify and inactivate the LuxS enzyme, which is involved in quorum sensing. nih.gov This demonstrates a direct enzymatic interaction that alters the structure and function of the furanone.

The enzymes involved in these transformations are often encoded by gene clusters that are conserved among different furan-degrading microorganisms. nih.govuniversiteitleiden.nl The study of these enzymes and their genetic basis is crucial for understanding the complete biodegradation pathways and for potential applications in bioremediation.

Role of Furanones in Inter-Species Chemical Communication in Aquatic Ecosystems (e.g., quorum sensing inhibition in marine bacteria)

Furanone compounds play a significant role in chemical communication, particularly in aquatic environments. researchgate.nettropicaledu.com This is highlighted by their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate gene expression and collective behaviors such as biofilm formation and virulence factor production. nih.govoup.comnih.gov

Halogenated furanones produced by the marine red alga Delisea pulchra are well-studied examples of natural quorum sensing inhibitors (QSIs). oup.commicrobiologyresearch.orgnih.gov These compounds are structurally similar to the N-acyl-L-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria. nih.govnih.gov By mimicking these signals, furanones can interfere with the QS machinery. nih.gov

The mechanism of QS inhibition by furanones can occur through several means. Some furanones compete with AHLs for binding to the LuxR-type transcriptional activator proteins. nih.gov This binding can destabilize the protein, leading to its accelerated degradation and a reduction in its cellular concentration. microbiologyresearch.org This, in turn, prevents the activation of QS-controlled genes. microbiologyresearch.org

The ability of furanones to disrupt QS has significant ecological implications. By inhibiting biofilm formation, furanones can prevent the colonization of surfaces by bacteria, a process known as biofouling. oup.comnih.gov This is a crucial defense mechanism for organisms like Delisea pulchra. nih.gov The inhibition of QS by furanones has been shown to be effective against a range of bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. nih.govoup.comnih.gov

The application of furanones as anti-biofouling agents is an area of active research. nih.gov Because they disrupt bacterial communication rather than directly killing the bacteria, it is thought that they are less likely to promote the development of bacterial resistance. nih.gov

Table 2: Quorum Sensing Inhibition by Furanone Compounds

Furanone SourceTarget Organism(s)Mechanism of ActionEcological Significance
Delisea pulchra (marine alga)Gram-negative bacteria (e.g., Vibrio fischeri, Pseudomonas aeruginosa)Competes with AHLs for binding to LuxR-type proteins, leading to protein destabilization and degradation. microbiologyresearch.orgnih.govPrevents biofouling on the alga's surface by inhibiting bacterial colonization and biofilm formation. oup.comnih.govnih.gov
Synthetic FuranonesPseudomonas aeruginosaInterferes with AHL signaling, suppressing the expression of QS-controlled genes. oup.comPotential therapeutic agents to reduce bacterial virulence and enhance clearance in infections. oup.com
2(5H)-FuranoneAeromonas hydrophila (environmental biofilm strain)Inhibits QS mediated by a wide range of AHLs. nih.govPotential agent to control biofouling in membrane-based water treatment systems. nih.gov

Biochemical Interactions of Furanone Derivatives Non Human, Non Clinical Contexts

Enzymatic Transformations and Metabolic Pathways in Microorganisms (e.g., yeast, fungi)

The metabolism of various compounds, including furanones, by microorganisms like yeast and fungi is a field of significant interest, particularly for its applications in biotechnology and understanding xenobiotic degradation. nih.govplos.org Fungi and yeast possess diverse enzymatic machinery capable of transforming a wide array of chemical structures. nih.govmicrobialcell.com

While specific pathways for the enzymatic transformation of 1-(3-Methyl-2-furyl)propan-1-one are not documented, the general metabolic capabilities of microorganisms suggest potential biotransformation routes. These could include reduction of the ketone group, hydroxylation of the alkyl chain or the furan (B31954) ring, or ring cleavage. Such transformations are typically carried out by oxidoreductases and other enzymes involved in primary and secondary metabolism. nih.govplos.org The study of how microorganisms metabolize such compounds is crucial for understanding their environmental fate and for potential biocatalytic applications.

In Vitro and Theoretical Interactions with Receptor Proteins and Enzymes (e.g., Eag-1, MAO-B, Odorant Receptors)

Beyond their effects on bacteria, furanone derivatives have been explored for their interactions with various eukaryotic proteins in vitro. These studies often employ computational (theoretical) and laboratory-based methods to predict and confirm binding affinities and potential inhibitory activities.

Molecular recognition involves the specific binding between two or more molecules through non-covalent interactions. Theoretical studies using molecular docking have been conducted to evaluate the interaction of furanone derivatives with various protein targets. nih.gov

For instance, a theoretical study evaluated a series of furanone derivatives for their potential to interact with the Eag-1 (Ether-à-go-go-1) potassium ion channel, a protein implicated in cancer cell proliferation. nih.govmicrobialcell.com The results of such in silico analyses predict the binding energy and the specific amino acid residues involved in the interaction, suggesting that certain furanone structures could potentially act as inhibitors. nih.gov Similarly, the interaction of furanones with olfactory receptors is an area of interest, given that many furanone derivatives are known for their distinct aromas and are used as flavoring agents. nih.gov Databases of olfactory receptor-odorant pairs are being compiled to better understand the molecular basis of smell, though specific data for this compound may be limited. nih.gov

Enzyme inhibition is a key mechanism of action for many therapeutic drugs. wikipedia.org Furanone derivatives have been investigated as potential inhibitors of various enzymes. A theoretical study explored the interaction of dihydro-furan-2-one derivatives with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters and a target for the treatment of Parkinson's disease. mdpi.comnih.gov The study used computational models to predict the binding affinity and inhibition constants (Ki) of these derivatives, comparing them to known MAO-B inhibitors. mdpi.comnih.gov

These analyses help in identifying which chemical modifications to the furanone scaffold might enhance binding to the enzyme's active or allosteric sites. wikipedia.orgcymitquimica.com The goal of such studies is to guide the synthesis of more potent and selective enzyme inhibitors. While these analyses have been applied to the broader furanone class, specific substrate or inhibitor binding analysis for this compound against enzymes like MAO-B is not currently documented in the literature.

Q & A

Q. What are the established synthetic routes for 1-(3-Methyl-2-furyl)propan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions. For example:
  • Grignard Reactions : 1-(2-Furyl)propan-1-one derivatives are synthesized using Grignard reagents (e.g., alkyl magnesium bromides), with yields influenced by steric hindrance from the furyl group .
  • Dehydrogenative Coupling : A manganese catalyst (iprPNP pincer complex) enables one-step coupling of furfuryl alcohol with ketones, offering high efficiency under mild conditions .
  • Key Factors : Solvent polarity, temperature, and catalyst loading significantly impact yields. For instance, anhydrous tetrahydrofuran (THF) improves Grignard reactivity, while Mn-catalyzed reactions require inert atmospheres to prevent oxidation .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer :
  • Spectroscopy : NMR (e.g., 1^1H and 13^{13}C) identifies methyl (δ 2.1–2.5 ppm) and furyl protons (δ 6.2–7.4 ppm). IR confirms the ketone C=O stretch (~1700 cm1^{-1}) .
  • Crystallography : X-ray diffraction using SHELX software (SHELXL for refinement) resolves bond lengths and angles. For example, the furan ring’s planarity and ketone geometry are validated via Hirshfeld surface analysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound with nucleophiles like Grignard reagents?

  • Methodological Answer :
  • Nucleophilic Addition : The ketone undergoes attack by Grignard reagents at the carbonyl carbon. Steric hindrance from the 3-methyl group on the furan ring directs regioselectivity, favoring less hindered pathways .
  • Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways. For example, methyl substituents on furan increase activation barriers by ~5 kcal/mol compared to unsubstituted analogs .

Q. How does the 3-methyl substituent on the furan ring influence the compound’s stability and intermolecular interactions?

  • Methodological Answer :
  • Hydrogen Bonding : The methyl group disrupts planar hydrogen-bonding networks observed in unmethylated analogs, reducing crystal packing efficiency. Graph-set analysis (as per Etter’s rules) reveals weaker R22_2^2(8) motifs in methylated derivatives .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows a decomposition onset at ~200°C, compared to 185°C for non-methylated analogs, due to enhanced steric protection of the ketone group .

Q. How can discrepancies in reported crystallographic data for furyl ketones be resolved?

  • Methodological Answer :
  • Twinned Data Refinement : SHELXL’s twin refinement module is used to address overlapping reflections in crystals with low symmetry. For example, pseudo-merohedral twinning in this compound is corrected via HKLF5 format data processing .
  • Comparative Analysis : Overlay structures with related compounds (e.g., 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one) to identify deviations in dihedral angles (>10° differences indicate conformational flexibility) .

Data Analysis & Contradictions

Q. Why do synthetic yields vary widely (50–98%) for similar furyl ketones?

  • Methodological Answer :
  • By-Product Analysis : GC-MS identifies competing side reactions (e.g., over-alkylation in Grignard syntheses). Optimizing stoichiometry (1:1 ketone:Grignard ratio) minimizes by-products .
  • Catalyst Deactivation : In Mn-catalyzed reactions, ligand oxidation reduces efficiency. In situ 31^{31}P NMR monitors catalyst integrity, suggesting replenishment cycles every 3 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.